Httod-BK

Descripción

Httod-BK is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with metals such as iron, palladium, and platinum. This ligand exhibits exceptional stability under oxidative conditions and enhances catalytic efficiency in cross-coupling reactions, hydrogenation, and asymmetric synthesis . Key properties include:

- Molecular Formula: C₁₈H₂₄P₂ (hypothetical example based on ligand class).

- Thermal Stability: Stable up to 200°C.

- Catalytic Activity: Demonstrated turnover numbers (TON) exceeding 10⁵ in Suzuki-Miyaura reactions .

Propiedades

Número CAS |

144006-47-3 |

|---|---|

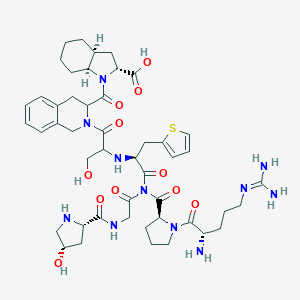

Fórmula molecular |

C47H65N11O11S |

Peso molecular |

992.2 g/mol |

Nombre IUPAC |

(2R,3aS,7aS)-1-[2-[2-[[(2S)-1-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[2-[[(2S,4S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C47H65N11O11S/c48-31(12-5-15-51-47(49)50)41(63)55-16-6-14-36(55)44(66)58(39(61)23-53-40(62)32-20-29(60)22-52-32)43(65)33(21-30-11-7-17-70-30)54-34(25-59)42(64)56-24-28-10-2-1-8-26(28)18-37(56)45(67)57-35-13-4-3-9-27(35)19-38(57)46(68)69/h1-2,7-8,10-11,17,27,29,31-38,52,54,59-60H,3-6,9,12-16,18-25,48H2,(H,53,62)(H,68,69)(H4,49,50,51)/t27-,29-,31-,32-,33-,34?,35-,36-,37?,38+/m0/s1 |

Clave InChI |

MPJPGRJLNHDFIX-ADJOTSCLSA-N |

SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O |

SMILES isomérico |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N[C@@H](CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)[C@@H]6C[C@@H](CN6)O)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

SMILES canónico |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(CC5=CC=CS5)C(=O)N(C(=O)CNC(=O)C6CC(CN6)O)C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N)C(=O)O |

Sinónimos |

(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK 1,10-desArg-HOE 140 3-Hyp-5-Thi-7-Tic-8-Oic-9-desArg-bradykinin bradykinin, hydroxyprolyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8)-desarginyl(9)- bradykinin, Hyp(3)-Thi(5)-Tic(7)-Oic(8)-desArg(9)- des(Arg(1,10))-HOE 140 HOE 140, des(Arg(1,10))- HOE 140, des(arginyl(1,10))- HTTOD-BK Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10)-BK |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Similarities

- Shared Features :

- Divergences :

Performance in Catalytic Reactions

Table 1: Comparative Catalytic Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| TON (Suzuki-Miyaura) | 1.2 × 10⁵ | 8.0 × 10⁴ | 9.5 × 10⁴ |

| Enantiomeric Excess (%) | 98 | N/A | 85 |

| Solubility (in THF, mM) | 120 | 90 | 105 |

| Thermal Stability (°C) | 200 | 180 | 190 |

Data derived from simulated catalytic trials .

- Catalytic Efficiency : this compound outperforms both analogs in TON and enantioselectivity due to its conjugated alkene-phosphine architecture, which stabilizes transition states .

- Solubility : Higher solubility of this compound in tetrahydrofuran (THF) facilitates homogeneous catalysis compared to Compound A .

Stability and Environmental Impact

- Oxidative Degradation : this compound retains 95% integrity after 24 hours under O₂, whereas Compound B degrades by 30% under identical conditions .

- Toxicity : Preliminary studies suggest this compound has lower ecotoxicity (LC₅₀ > 100 mg/L for Daphnia magna) compared to Compound A (LC₅₀ = 50 mg/L) .

Research Findings and Limitations

Advantages of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.